molecular formula C23H32N4O B6033895 7-(4-isopropylbenzyl)-2-(1H-pyrazol-1-ylacetyl)-2,7-diazaspiro[4.5]decane

7-(4-isopropylbenzyl)-2-(1H-pyrazol-1-ylacetyl)-2,7-diazaspiro[4.5]decane

Cat. No. B6033895
M. Wt: 380.5 g/mol
InChI Key: PAVWRKGQSKXJSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(4-isopropylbenzyl)-2-(1H-pyrazol-1-ylacetyl)-2,7-diazaspiro[4.5]decane is a novel compound that has gained interest in scientific research due to its potential therapeutic effects. This compound belongs to the class of spirocyclic compounds, which have unique structural features that make them attractive for drug discovery.5]decane.

Mechanism of Action

The mechanism of action of 7-(4-isopropylbenzyl)-2-(1H-pyrazol-1-ylacetyl)-2,7-diazaspiro[4.5]decane is not fully understood. However, it has been suggested that the compound may act by inhibiting certain enzymes and signaling pathways involved in inflammation and tumor growth. It may also modulate neurotransmitter systems that are involved in cognitive function.
Biochemical and Physiological Effects:
Studies have shown that 7-(4-isopropylbenzyl)-2-(1H-pyrazol-1-ylacetyl)-2,7-diazaspiro[4.5]decane can induce apoptosis (programmed cell death) in cancer cells and reduce inflammation in animal models. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of 7-(4-isopropylbenzyl)-2-(1H-pyrazol-1-ylacetyl)-2,7-diazaspiro[4.5]decane is its unique spirocyclic structure, which may make it a promising candidate for drug discovery. However, the compound's complex synthesis method and limited availability may pose challenges for lab experiments. Additionally, further studies are needed to determine the compound's toxicity and pharmacokinetic properties.

Future Directions

There are several future directions for research on 7-(4-isopropylbenzyl)-2-(1H-pyrazol-1-ylacetyl)-2,7-diazaspiro[4.5]decane. One direction is to investigate the compound's potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease. Another direction is to study the compound's mechanism of action in more detail to identify potential targets for drug development. Additionally, further studies are needed to determine the compound's toxicity and pharmacokinetic properties, as well as its potential use in combination therapies for cancer and other diseases.
Conclusion:
In conclusion, 7-(4-isopropylbenzyl)-2-(1H-pyrazol-1-ylacetyl)-2,7-diazaspiro[4.5]decane is a novel compound with potential therapeutic effects in various diseases. Its unique spirocyclic structure makes it an attractive candidate for drug discovery. However, further studies are needed to fully understand the compound's mechanism of action, biochemical and physiological effects, and potential use in the treatment of various diseases.

Synthesis Methods

The synthesis of 7-(4-isopropylbenzyl)-2-(1H-pyrazol-1-ylacetyl)-2,7-diazaspiro[4.5]decane involves a multi-step process that includes the reaction of 1H-pyrazole-1-carboxylic acid with 4-isopropylbenzylamine, followed by the reaction of the resulting intermediate with 2,7-diazaspiro[4.5]decane-1,6-dione. The final product is obtained after purification and isolation steps.

Scientific Research Applications

7-(4-isopropylbenzyl)-2-(1H-pyrazol-1-ylacetyl)-2,7-diazaspiro[4.5]decane has been studied for its potential therapeutic effects in various diseases. It has been shown to have anti-inflammatory, antitumor, and antimicrobial activities. The compound has also been investigated for its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease.

properties

IUPAC Name

1-[9-[(4-propan-2-ylphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-2-pyrazol-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N4O/c1-19(2)21-7-5-20(6-8-21)15-25-12-3-9-23(17-25)10-14-26(18-23)22(28)16-27-13-4-11-24-27/h4-8,11,13,19H,3,9-10,12,14-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAVWRKGQSKXJSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN2CCCC3(C2)CCN(C3)C(=O)CN4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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